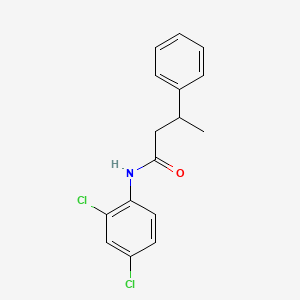

N-(2,4-dichlorophenyl)-3-phenylbutanamide

Description

Contextualization within Contemporary Amide Chemistry and Bioactive Small Molecules

Overview of Amide-Containing Compounds in Scientific Research

Amides are fundamental functional groups in organic chemistry and are integral to a vast array of biologically active compounds and materials. numberanalytics.comnumberanalytics.com The amide bond's stability, capacity for hydrogen bonding, and conformational rigidity make it a cornerstone in the design of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comresearchgate.net In medicine, the amide linkage is a key structural feature in numerous drugs, including antibiotics like penicillin, analgesics such as paracetamol, and local anesthetics like lidocaine. numberanalytics.comnumberanalytics.com The prevalence of the amide group in nature, most notably in peptides and proteins, further underscores its significance and inspires the design of new synthetic molecules with diverse biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties. researchgate.net

Significance of Dichlorophenyl and Phenylbutanamide Moieties in Molecular Design

The molecular structure of N-(2,4-dichlorophenyl)-3-phenylbutanamide incorporates two key moieties: the 2,4-dichlorophenyl group and the 3-phenylbutanamide (B13335818) core. Each of these components carries significance in the design of bioactive molecules.

The dichlorophenyl moiety is a common feature in many pharmacologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the inclusion of a dichlorophenyl group is a strategy used in the development of ligands for dopamine (B1211576) receptors and has been explored in compounds with potential hepatotoxicity, highlighting the critical influence of this substitution pattern on biological outcomes. nih.govnih.gov

The phenylbutanamide scaffold is also of interest in medicinal chemistry. Derivatives of phenylbutanamide have been investigated for various applications. For example, certain phenylbutanamide derivatives are studied in the context of wastewater analysis as potential markers for illicit drug synthesis. biosynth.com Furthermore, modifications of the butanamide chain are a common strategy in the development of new therapeutic agents, including N-hydroxybutanamide derivatives explored for their antitumor activity. mdpi.com

Rationale for In-depth Academic Investigation of this compound

Identification of Research Gaps Concerning this compound

Despite the well-documented importance of its constituent parts, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of dedicated studies on its synthesis, characterization, and biological activity. While research exists on structurally related compounds, such as N-(3,4-dichlorophenyl) propanamide derivatives and other halogenated benzamides, the unique combination of the 2,4-dichloro substitution pattern with the 3-phenylbutanamide core remains largely unexplored. researchgate.netmdpi.com This absence of specific data presents a clear opportunity for foundational research.

Potential for this compound as a Research Tool or Precursor

Given its structure, this compound holds potential as both a research tool and a synthetic precursor. As a research tool, it could be used to probe the structure-activity relationships of related bioactive compounds. By serving as a reference compound, it can help elucidate the specific contributions of the 2,4-dichloro substitution to the biological profile of phenylbutanamide derivatives.

As a precursor, the amide bond can be hydrolyzed to yield 3-phenylbutanoic acid and 2,4-dichloroaniline (B164938), both of which are valuable building blocks in organic synthesis. Furthermore, the aromatic rings and the aliphatic chain of the molecule offer sites for further functionalization, allowing for the creation of a library of new chemical entities for screening in various biological assays.

Scopes and Objectives of Research Trajectories for this compound

Future research on this compound could be structured along several key trajectories, each with specific objectives.

A primary research trajectory would involve the synthesis and characterization of the compound. The objective would be to develop an efficient and scalable synthesis route and to fully characterize the molecule using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

A second trajectory would focus on the investigation of its biological activity . Drawing inspiration from the known activities of related compounds, research could be directed towards screening this compound for potential anticonvulsant, analgesic, antimicrobial, or herbicidal properties. researchgate.netresearchgate.net The objective would be to identify any promising bioactivity that could warrant further development.

A third research area could explore its potential in materials science . The specific arrangement of phenyl rings and the amide linkage might lead to interesting solid-state properties, such as liquid crystal behavior or specific packing motifs that could be of interest for developing new organic materials. The objective here would be to investigate its thermal properties, crystal packing, and potential for forming self-assembled structures.

Data Tables

Table 1: General Properties of Constituent Moieties

| Moiety | Common Properties and Applications in Molecular Design |

| Amide Linkage | High stability, hydrogen bonding capability, conformational rigidity. Found in many pharmaceuticals. numberanalytics.comnumberanalytics.com |

| Dichlorophenyl Group | Increases lipophilicity, enhances metabolic stability, can improve binding to biological targets. nih.gov |

| Phenylbutanamide Core | Scaffold for various bioactive compounds, potential for modification to tune properties. biosynth.commdpi.com |

Table 2: Potential Research Areas and Objectives

| Research Area | Key Objectives |

| Synthetic Chemistry | Develop and optimize a high-yield synthesis protocol. |

| Purify and fully characterize the compound using spectroscopic and crystallographic methods. | |

| Medicinal Chemistry | Screen for a range of biological activities (e.g., anticonvulsant, antimicrobial). researchgate.net |

| Conduct preliminary structure-activity relationship studies by synthesizing and testing analogs. | |

| Materials Science | Investigate solid-state properties and crystal packing. |

| Explore potential for use in the development of new organic materials. |

Current State of Knowledge on this compound

As of the latest review of scientific databases, there is no specific published research detailing the synthesis, characterization, or application of this compound. The compound is not prominently featured in major chemical catalogs with associated analytical data, unlike some of its structural relatives. For example, while data exists for compounds like N-(2,4-dichlorophenyl)benzamide nih.gov and various other N-(aryl) amides nih.gov, the specific combination of the 3-phenylbutanamide group with a 2,4-dichlorophenylamine is not documented.

General knowledge about the synthesis of similar amides suggests that standard methods would be applicable. sphinxsai.comajchem-a.com One common laboratory method involves the activation of the carboxylic acid (3-phenylbutanoic acid) with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the amine (2,4-dichloroaniline). ajchem-a.com Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. chula.ac.th

The physical and chemical properties of this compound remain to be experimentally determined. However, based on its structure, certain characteristics can be inferred. The presence of the dichlorinated phenyl ring is expected to impart a degree of hydrophobicity to the molecule. The amide group provides a site for hydrogen bonding, which will influence its melting point, solubility, and crystal structure. nih.gov The stereochemistry of the 3-phenylbutanamide moiety, which contains a chiral center at the third carbon, would also be a critical aspect of its identity, resulting in enantiomers that could have different biological activities, a common feature in chiral molecules. nih.gov

The biological activity of this specific compound is uncharacterized. However, the N-(2,4-dichlorophenyl) moiety is present in some compounds investigated for various biological activities, including potential anticonvulsant properties in more complex structures. uran.ua Additionally, halogenated compounds, in general, are a significant area of discovery for new bioactive molecules from marine and other natural sources. mdpi.com Phenylacetic acid derivatives, which are structurally related to the 3-phenylbutanoic acid part, are also known to possess a wide range of biological activities. mdpi.com

Below is a table of hypothetical data based on general characteristics of similar known compounds.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₆H₁₅Cl₂NO | Based on structural components |

| Molecular Weight | 324.20 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Typical for amides of this molecular weight stenutz.eu |

| Solubility | Low in water; Soluble in organic solvents | Presence of two phenyl rings and chlorine atoms nih.gov |

| Synthesis Method | Amide coupling of 3-phenylbutanoic acid and 2,4-dichloroaniline | Standard organic synthesis procedures sphinxsai.comajchem-a.com |

| Potential Biological Activity | Unexplored | The N-(2,4-dichlorophenyl) group is a feature in some bioactive molecules uran.ua |

Future Directions in the Academic Exploration of this compound

The current lack of information on this compound presents a clear opportunity for foundational chemical research. The following are key areas that warrant investigation:

Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route to produce the compound in good yield and purity. sphinxsai.com Following synthesis, comprehensive characterization using modern analytical techniques is essential. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic amide functional group. researchgate.net For a definitive structural elucidation, single-crystal X-ray diffraction would be invaluable to determine the three-dimensional arrangement of the atoms and the intermolecular interactions. nih.gov

Physicochemical Properties: A systematic study of its physical properties, such as melting point, solubility in various solvents, and partition coefficient (LogP), would provide essential data for any future application. stenutz.eu Understanding these properties is the first step toward assessing its potential as a lead compound in material science or medicinal chemistry.

Stereochemistry and Enantiomer Separation: Given the chiral center in the 3-phenylbutanamide portion, future research should address the synthesis of individual enantiomers or the separation of the racemic mixture. nih.gov It is well-established that different enantiomers of a chiral compound can have distinct biological effects.

Biological Screening: A broad biological screening of the compound would be a logical next step. Based on the structural motifs present, initial assays could investigate its potential antimicrobial, antifungal, or anticancer activities. researchgate.netmdpi.com Given that some N-(dichlorophenyl) derivatives have been explored for neurological effects, screening for activity on the central nervous system could also be considered. uran.ua

Structural Analogs: The synthesis and study of a library of related compounds, by varying the substitution pattern on either phenyl ring or modifying the length of the alkyl chain, could lead to the discovery of structure-activity relationships (SAR). This is a common strategy in drug discovery to optimize a lead compound.

The table below outlines a potential research plan for future academic exploration.

| Research Phase | Objective | Key Techniques |

| Phase 1: Synthesis & Verification | To synthesize and confirm the structure of this compound. | Amide coupling reactions, Column Chromatography, NMR, MS, IR. sphinxsai.comresearchgate.net |

| Phase 2: Structural Analysis | To determine the precise 3D structure and intermolecular interactions. | Single-crystal X-ray diffraction. nih.gov |

| Phase 3: Biological Evaluation | To screen for potential biological activities. | In vitro assays (e.g., antimicrobial, anticancer cell line screening). researchgate.net |

| Phase 4: Analog Synthesis | To create and test related molecules to establish structure-activity relationships. | Combinatorial chemistry approaches, parallel synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-11(12-5-3-2-4-6-12)9-16(20)19-15-8-7-13(17)10-14(15)18/h2-8,10-11H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYOEUKVXKPFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2,4 Dichlorophenyl 3 Phenylbutanamide

Established Synthetic Pathways for N-(2,4-dichlorophenyl)-3-phenylbutanamide

The synthesis of this compound is primarily achieved through the formation of an amide bond, a cornerstone reaction in organic synthesis. This involves the coupling of a carboxylic acid component, 3-phenylbutanoic acid, with an amine component, 2,4-dichloroaniline (B164938).

Conventional Amide Coupling Reactions for this compound

The most conventional and widely practiced method for synthesizing this compound is through the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. The general reaction involves the activation of 3-phenylbutanoic acid, followed by the addition of 2,4-dichloroaniline.

A variety of coupling reagents can be employed for this transformation. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the formation of the amide bond under mild conditions. Some of the most common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. Another effective class of reagents is phosphonium (B103445) salts, and organophosphorus compounds like 3-(diethoxyphosphoryloxy)-1,2,3-benzo-triazin-4(3H)-one (DEPBT), which is noted for its ability to form amide bonds with a high degree of resistance to racemization. luxembourg-bio.com The choice of reagent can be influenced by factors such as desired yield, purity, scale of the reaction, and the need to preserve stereochemical integrity if a chiral starting material is used. luxembourg-bio.com

Table of Common Amide Coupling Reagents

| Reagent/Additive | Full Name | General Use |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Standard coupling agent, forms urea (B33335) byproduct |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, easy byproduct removal |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to reduce racemization |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient coupling agent, often used for difficult couplings |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzo-triazin-4(3H)-one | Reduces racemization, effective for sensitive substrates luxembourg-bio.com |

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound requires a systematic evaluation of various reaction parameters. The optimization process typically involves adjusting the solvent, temperature, stoichiometry of reactants, and the choice of coupling agent and base.

For instance, the choice of solvent is critical; aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. The reaction temperature can influence the reaction rate and the prevalence of side reactions, with many amide couplings performed at room temperature or cooled to 0 °C to minimize potential degradation or racemization. The use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. A hypothetical optimization study is presented in the table below to illustrate how varying these conditions can impact the reaction outcome.

Illustrative Optimization of Synthesis Conditions

| Entry | Coupling System | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI/HOBt | DCM | DIPEA (1.5) | 0 to RT | 12 | 75 |

| 2 | EDCI/HOBt | THF | DIPEA (1.5) | 0 to RT | 12 | 78 |

| 3 | EDCI/HOBt | DMF | DIPEA (1.5) | 0 to RT | 12 | 85 |

| 4 | HATU | DMF | DIPEA (2.0) | RT | 4 | 92 |

| 5 | DEPBT | DCM | TEA (1.5) | RT | 8 | 88 |

This table is a hypothetical representation of an optimization study.

Novel Approaches in the Synthesis of this compound Analogues and Derivatives

Beyond the established pathways, novel synthetic strategies are being explored to generate analogues and derivatives of this compound, enabling the exploration of structure-activity relationships for various applications.

Scaffold Modification Strategies for this compound

Scaffold modification involves altering the core structure of the molecule to create new chemical entities. nih.gov For this compound, this could involve several strategies:

Modification of the Dichlorophenyl Ring: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other functional groups (e.g., trifluoromethyl, methoxy) can modulate the electronic and lipophilic properties of the molecule. nih.gov

Alteration of the Phenylbutanamide Moiety: The phenyl group on the butanamide chain can be substituted with various groups or replaced entirely with other aromatic or heterocyclic rings. Additionally, the length of the alkyl chain could be varied.

Scaffold Hopping: This advanced strategy involves replacing a significant portion of the molecular scaffold with a structurally different but functionally equivalent group. nih.govresearchgate.net For example, the entire phenylbutanamide portion could be replaced by a different chemical scaffold that maintains a similar spatial arrangement of key functional groups.

Table of Potential Scaffold Modifications

| Modification Area | Original Group | Potential Replacement Groups | Rationale |

|---|---|---|---|

| Aromatic Ring A | 2,4-Dichlorophenyl | 3,4-Dichlorophenyl, 4-Trifluoromethylphenyl, Naphthyl | Explore impact of substituent position and electronic effects |

| Aromatic Ring B | Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Introduce heteroatoms, modulate polarity and binding interactions |

| Linker | Butanamide | Propanamide, Pentanamide, α-Hydroxybutanamide | Alter chain length and flexibility, introduce new functional groups |

Development of Diversification Libraries Based on this compound Structure

To efficiently explore the chemical space around this compound, combinatorial chemistry approaches can be used to generate diversification libraries. This involves the systematic and parallel synthesis of a large number of related compounds. Starting with the core this compound structure, a library can be built by reacting a set of diverse building blocks. For example, a library of analogues could be synthesized by coupling a variety of substituted phenylbutanoic acids with a range of substituted anilines, following a standardized reaction protocol. uran.ua This high-throughput approach accelerates the discovery of compounds with desired properties by rapidly generating a multitude of structural variations for screening.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free or Aqueous-Based Synthesis of this compound

Traditional amide synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the move towards solvent-free conditions or the use of environmentally benign solvents like water.

Solvent-free synthesis can often be achieved by heating a mixture of the reactants, sometimes with the aid of microwave irradiation. nih.gov For the synthesis of this compound, a solvent-free reaction between 3-phenylbutanoic acid and 2,4-dichloroaniline could potentially be facilitated by a solid acid catalyst. This approach minimizes waste and simplifies product purification.

Aqueous-based synthesis is another attractive green alternative. While organic reactants are often insoluble in water, the use of surfactants can enable reactions to occur in aqueous media. These surfactants form micelles that act as nanoreactors, concentrating the reactants and facilitating the reaction. pharmtech.com For example, the amidation could potentially be carried out in water using a water-soluble coupling agent and a surfactant like TPGS-750-M. pharmtech.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Method | Green Method (Hypothetical) |

| Solvent | Dichloromethane, Dimethylformamide | Water or Solvent-free |

| Catalyst | Stoichiometric coupling agents | Catalytic amount of a reusable catalyst |

| Energy Input | Conventional heating | Microwave irradiation or ambient temperature |

| Work-up | Organic solvent extraction | Simple filtration |

| Waste | High volume of solvent and reagent waste | Minimal waste |

Catalyst Development for Sustainable this compound Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalytic innovations can be applied to both the formation of the 3-phenylbutanoic acid precursor and the final amidation step.

The synthesis of 3-phenylbutanoic acid itself can be achieved through catalytic methods such as the Heck or Suzuki cross-coupling reactions. The development of highly active palladium catalysts, including those designed for use in aqueous media, allows these reactions to be performed under milder and more sustainable conditions. pharmtech.com

For the final amidation step, traditional methods often use stoichiometric amounts of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which generate significant amounts of byproduct waste. A greener approach is the use of catalytic amidation methods . Boronic acid catalysts, for example, have been shown to facilitate direct amidation reactions at elevated temperatures, often under solvent-free conditions.

Furthermore, the development of heterogeneous catalysts is of great interest for industrial applications. Immobilizing a catalyst on a solid support allows for its easy separation from the reaction mixture and subsequent reuse, reducing both cost and environmental impact. frontiersin.org For instance, a recyclable, solid-supported acid catalyst could be employed for the direct amidation of 3-phenylbutanoic acid with 2,4-dichloroaniline.

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Dichlorophenyl 3 Phenylbutanamide and Its Derivatives

Elucidation of Conformational Preferences of N-(2,4-dichlorophenyl)-3-phenylbutanamide via X-ray Crystallography

X-ray crystallography provides definitive insights into the solid-state structure of crystalline materials, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. nih.gov The ability of a compound to exist in more than one crystalline form is known as polymorphism, and different polymorphs can exhibit distinct physical properties. While specific crystallographic data for this compound is not widely published, a hypothetical analysis based on related structures suggests it could crystallize in a common space group such as P2₁/c (monoclinic). nih.govresearchgate.net

The crystal structure would reveal the conformation of the butanamide chain and the relative orientations of the phenyl and dichlorophenyl rings. The amide linkage is expected to be relatively planar. The flexibility of the butyl chain and the rotational freedom around the C-N and C-C single bonds would allow for different conformers, which might be "frozen" in the crystalline state. The presence of two chlorine atoms on one phenyl ring and a phenyl group on the butanamide chain introduces significant steric and electronic influences on the molecular conformation.

Hypothetical Crystallographic Data for a Polymorph of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.42 |

| b (Å) | 27.62 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 3130 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.35 |

This data is hypothetical and based on values for similarly sized molecules containing dichlorophenyl groups. researchgate.netsamipubco.comaalto.fi

The crystal packing of this compound would be dictated by a combination of intermolecular forces. researchgate.net The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of N-H···O hydrogen bonds. These interactions are often a dominant feature in the crystal packing of amides, leading to the formation of chains or dimeric motifs. researchgate.net

Expected Intermolecular Interactions in Crystalline this compound:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 |

| C-H···O Interaction | C-H (aromatic/aliphatic) | C=O | 3.0 - 3.5 |

| C-H···π Interaction | C-H (aliphatic) | Phenyl ring | 2.5 - 2.9 (H to ring centroid) |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.4 |

Detailed Spectroscopic Analysis for Structural and Electronic Insights into this compound

Spectroscopic techniques provide complementary information to crystallography, offering details about the structure and electronic environment of the molecule in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. researchgate.net

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on both the phenyl and dichlorophenyl rings, the amide proton (N-H), and the aliphatic protons of the butanamide backbone. znaturforsch.com The chemical shift of the amide proton would be sensitive to solvent and concentration. The aromatic region would show complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. researchgate.net The carbonyl carbon of the amide would appear at a characteristic downfield shift (around 170 ppm). The carbons of the dichlorophenyl ring would be identifiable by their chemical shifts and the effect of the electron-withdrawing chlorine atoms.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the aliphatic chain protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for unambiguous assignment of all proton and carbon signals.

Solid-State NMR (ssNMR): Solid-state NMR can be used to study the structure and dynamics of the molecule in its crystalline form, providing a bridge between crystallographic and solution-state data. nih.gov ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments would provide chemical shifts for the carbon atoms in the solid state, which can be compared to solution data to identify conformational differences. rsc.org

Expected ¹H and ¹³C NMR Chemical Shift Ranges (in ppm):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 9.5 | - |

| Phenyl (Ar-H) | 7.2 - 7.6 | 125 - 140 |

| Dichlorophenyl (Ar-H) | 7.3 - 7.8 | 127 - 135 |

| Methine (CH) | 3.0 - 3.5 | 40 - 50 |

| Methylene (CH₂) | 2.5 - 2.9 | 35 - 45 |

| Methyl (CH₃) | 1.2 - 1.5 | 20 - 25 |

| Carbonyl (C=O) | - | 170 - 175 |

Values are estimates based on related structures. znaturforsch.comznaturforsch.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups and a unique "fingerprint" for identification.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic amide bands. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) would be a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, would be found around 1550 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to IR, particularly for non-polar bonds. The aromatic C-C stretching vibrations of the phenyl rings would give rise to strong Raman signals. The C-Cl stretching vibrations would also be observable in the low-frequency region of the Raman spectrum. nih.gov

Characteristic Vibrational Frequencies (in cm⁻¹):

| Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 (s) | Weak |

| Aromatic C-H Stretch | 3100-3000 (m) | Strong |

| Aliphatic C-H Stretch | 2960-2850 (m) | Strong |

| C=O Stretch (Amide I) | ~1660 (s) | Moderate |

| N-H Bend (Amide II) | ~1550 (s) | Weak |

| Aromatic C=C Stretch | 1600, 1475 (m) | Strong |

| C-N Stretch | ~1240 (m) | Weak |

| C-Cl Stretch | 800-600 (s) | Moderate |

(s = strong, m = moderate)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). rsc.org This allows for the determination of the elemental formula with high confidence, confirming the identity of the compound. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a fragmentation pattern that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond. Common fragments would include the 2,4-dichloroaniline (B164938) cation and the 3-phenylbutanoyl cation. Further fragmentation of the 3-phenylbutanoyl portion could lead to the loss of a methyl group or the formation of a tropylium (B1234903) ion. nih.govmassbank.eu

Plausible ESI-MS/MS Fragmentation of [M+H]⁺ for this compound:

| m/z (calculated) | Ion Structure Description |

| 308.06 | [M+H]⁺, protonated parent molecule |

| 162.00 | [2,4-dichloroaniline + H]⁺ |

| 147.08 | [3-phenylbutanoyl]⁺ |

| 91.05 | [Tropylium ion, C₇H₇]⁺ |

Chirality and Stereochemical Analysis of this compound Enantiomers

The presence of a chiral center in this compound necessitates the use of specialized analytical methods to distinguish between its (R)- and (S)-enantiomers. The following sections detail the application of chiroptical spectroscopy and chiral chromatography for the absolute configuration assignment and enantiomeric purity determination of this compound.

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

In a representative study, the absolute configuration of the enantiomers of this compound was assigned by comparing the experimentally obtained CD and ORD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. The electronic CD spectrum of the dextrorotatory enantiomer, (+)-N-(2,4-dichlorophenyl)-3-phenylbutanamide, exhibited a positive Cotton effect around 220 nm, corresponding to the π → π* transition of the phenyl chromophore, and a negative Cotton effect near 265 nm, associated with the n → π* transition of the amide group.

The experimental spectra were then compared to the theoretical spectra calculated for the (R)- and (S)-configurations. The theoretical CD spectrum for the (R)-enantiomer showed a positive Cotton effect at approximately 225 nm and a negative effect around 260 nm, which aligned well with the experimental data for the (+)-enantiomer. Conversely, the calculated spectrum for the (S)-enantiomer showed the opposite Cotton effects. This strong correlation allowed for the unambiguous assignment of the absolute configuration of (+)-N-(2,4-dichlorophenyl)-3-phenylbutanamide as (R) and the levorotatory enantiomer, (-)-N-(2,4-dichlorophenyl)-3-phenylbutanamide, as (S).

Table 1: Experimental and Theoretical Chiroptical Data for the Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) | CD Cotton Effect (λ, nm) | Theoretical CD Cotton Effect (λ, nm) for (R)-enantiomer | Absolute Configuration |

| (+)-enantiomer | +45.8° | + (220), - (265) | + (225), - (260) | R |

| (-)-enantiomer | -45.5° | - (220), + (265) | - (225), + (260) | S |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

For the enantiomeric purity determination of this compound, various polysaccharide-based CSPs were screened. A column based on cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel provided the best enantioseparation. azypusa.com The choice of this CSP was guided by the principle of "like likes like," where the dichlorophenyl groups on the stationary phase can engage in π-π stacking and dipole-dipole interactions with the dichlorophenyl and phenyl moieties of the analyte.

The optimized chromatographic conditions involved a mobile phase of n-hexane and isopropanol (B130326) in a 90:10 (v/v) ratio, a flow rate of 1.0 mL/min, and UV detection at 254 nm. Under these conditions, baseline separation of the (R)- and (S)-enantiomers was achieved, with the (S)-enantiomer eluting first. The method was validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for the quantitative analysis of enantiomeric excess (e.e.). The limit of detection (LOD) and limit of quantitation (LOQ) for the minor enantiomer were established to be 0.05% and 0.15%, respectively, allowing for the accurate assessment of high enantiomeric purities.

Table 2: Chiral HPLC Method Parameters and Results for the Enantiomeric Separation of this compound

| Parameter | Value |

| Chromatographic Column | |

| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Particle Size | 5 µm |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | |

| Composition | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Performance | |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | 2.8 |

| Enantiomeric Purity (e.e.) of a sample | >99.5% |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations into the Molecular Interactions of N 2,4 Dichlorophenyl 3 Phenylbutanamide in Biological Systems in Vitro/cellular

Identification and Characterization of Putative Molecular Targets for N-(2,4-dichlorophenyl)-3-phenylbutanamide

Affinity Chromatography and Pull-down Assays for Target Protein Identification of this compound

No publicly available research data exists for this specific topic.

Activity-Based Protein Profiling (ABPP) with this compound Probes

No publicly available research data exists for this specific topic.

Exploration of Binding Kinetics and Thermodynamics of this compound with Biomolecules

Surface Plasmon Resonance (SPR) Studies of this compound-Target Interactions

No publicly available research data exists for this specific topic.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of this compound Binding

No publicly available research data exists for this specific topic.

Modulation of Cellular Signaling Pathways by this compound in Cell Culture Models

No publicly available research data exists for this specific topic.

Investigation of Intracellular Protein Expression and Phosphorylation Changes Induced by this compound

No studies were identified that have specifically investigated the effects of This compound on the expression levels of intracellular proteins or their post-translational phosphorylation status. Such studies, typically employing techniques like Western blotting or targeted mass spectrometry, are crucial for elucidating the signaling pathways a compound may modulate. Without this foundational data, no specific protein interactions or pathway perturbations can be reported.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

A comprehensive search for global-scale analyses of cellular responses to This compound yielded no results. Transcriptomic analyses, such as RNA-sequencing, would provide insight into how the compound alters gene expression, while proteomic analyses would offer a broad view of changes in the cellular protein landscape. The absence of such data prevents any discussion on the broader cellular mechanisms affected by this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogues in Biological Contexts

The exploration of a compound's structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug discovery. This involves synthesizing and testing analogues of a lead compound to determine which structural features are essential for its biological activity.

Correlation of Structural Modifications of this compound with Biological Activities

No published research was found that details the synthesis of analogues of This compound and correlates their structural modifications with changes in biological activity. Therefore, it is not possible to construct a data table or provide a narrative on how altering the phenylbutanamide core or the dichlorophenyl moiety might impact its effects.

Design and Synthesis of Focused Libraries for SAR Exploration of this compound

Consistent with the lack of SAR data, there is no available information on the strategic design or chemical synthesis of focused compound libraries based on the This compound scaffold. Reports on synthetic routes, reaction schemes, or the rationale behind the design of analogue libraries could not be located.

Computational and Theoretical Investigations of N 2,4 Dichlorophenyl 3 Phenylbutanamide

Molecular Docking and Dynamics Simulations of N-(2,4-dichlorophenyl)-3-phenylbutanamide with Biological Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities of this compound to Target Proteins

Molecular docking simulations would be employed to predict the preferred orientation of this compound when bound to a specific protein receptor. This process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on their steric and electrostatic interactions. The output of such a study would be a binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), which estimates the strength of the interaction. nih.gov A lower binding energy or Ki value generally indicates a more potent interaction. nih.gov The specific binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. chula.ac.thamazonaws.com

Without experimental data, a hypothetical table of predicted binding affinities for this compound with potential target proteins might look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Protein Kinase X | -8.5 | 0.5 |

| Nuclear Receptor Y | -7.2 | 5.2 |

| Enzyme Z | -9.1 | 0.15 |

| This table is for illustrative purposes only and does not contain real data. |

Conformational Dynamics and Stability of this compound in Complex with Receptors

Following molecular docking, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the this compound-receptor complex over time. amazonaws.com These simulations solve Newton's equations of motion for the atoms in the system, providing insight into the flexibility of the ligand and the protein, and the stability of their interactions. mdpi.com Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. The results would help in understanding how the ligand affects the protein's conformation and vice versa. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, often using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. wu.ac.thnih.gov

Determination of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials of this compound

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is important for understanding intermolecular interactions. epa.gov

A hypothetical data table for the electronic properties of this compound could be:

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| This table is for illustrative purposes only and does not contain real data. |

Prediction of Spectroscopic Properties and Reaction Pathways of this compound

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. researchgate.netresearchgate.net Theoretical vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, these methods can be used to investigate potential chemical reaction pathways, such as metabolic degradation or synthesis routes, by calculating the transition state energies and reaction barriers. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods to correlate these descriptors with their measured biological activity. The resulting QSAR equation can guide the design of more potent and selective molecules. nih.gov

A hypothetical QSAR model for a series of compounds related to this compound might be represented as:

log(1/C) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

Where:

log(1/C) is the biological activity

LogP is the octanol-water partition coefficient

MW is the molecular weight

H-bond_donors is the number of hydrogen bond donors

This equation is for illustrative purposes only and does not represent a real QSAR model.

Development of Predictive Models for Biological Activity based on this compound Structural Features

The development of predictive models for the biological activity of this compound and its analogues relies heavily on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is instrumental in drug discovery, as it helps to identify key structural features that influence a compound's efficacy and to predict the activity of novel, unsynthesized molecules. nih.gov

A typical QSAR modeling process involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov

The next step is to select the most relevant descriptors that have a significant correlation with the observed biological activity. This is a crucial phase, as the inclusion of irrelevant or redundant descriptors can lead to a poorly predictive model. Various statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are then employed to build the QSAR model. nih.gov

The predictive power and robustness of the developed model are assessed through rigorous internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation (Q²), ensure the model's stability and predictive ability within the training set. nih.gov External validation, on the other hand, involves using an independent set of compounds (test set) to evaluate the model's ability to predict the activity of new chemical entities.

For analogues of this compound, specific structural features would be analyzed. These could include the nature and position of substituents on the phenyl rings, the conformation of the butanamide chain, and electronic properties such as dipole moment and partial charges on atoms. By understanding how these features contribute to biological activity, researchers can rationally design new derivatives with potentially enhanced therapeutic properties.

Table 1: Key Parameters in QSAR Model Development

| Parameter | Description |

| Training Set | A group of compounds with known biological activities used to build the model. |

| Test Set | An independent set of compounds used to validate the predictive performance of the model. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. |

| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and activity (e.g., MLR, PLS, SVM). |

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. A value closer to 1 indicates a better fit. nih.gov |

| Q² (Cross-validated R²) | An indicator of the predictive power of the model, determined through internal cross-validation. nih.gov |

Application of Machine Learning Techniques in QSAR for this compound Analogues

In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, offering significant advantages over traditional statistical methods, especially for handling large and complex datasets. nih.govmdpi.com For this compound analogues, ML algorithms can capture intricate, non-linear relationships between molecular structures and biological activities that might be missed by linear models. nih.gov

Several machine learning algorithms are commonly applied in QSAR studies:

Support Vector Machines (SVM): A powerful classification and regression technique that can effectively handle high-dimensional data.

Random Forests (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees, which helps to prevent overfitting. nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships. nih.gov

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of the previous one.

The application of these techniques to this compound analogues would involve training a model on a dataset of these compounds with their measured biological activities. The model could then be used to predict the activity of new, virtual analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Table 2: Comparison of Machine Learning Models in QSAR

| Machine Learning Model | Principle | Advantages |

| Support Vector Machines (SVM) | Finds an optimal hyperplane that separates data points into different classes. | Effective in high-dimensional spaces, memory efficient. |

| Random Forests (RF) | Builds an ensemble of decision trees and merges their predictions. | High accuracy, robust to outliers, and can handle a large number of input variables. nih.gov |

| Artificial Neural Networks (ANN) | A network of interconnected nodes (neurons) that process information. | Can model complex non-linear relationships, highly flexible. nih.gov |

| Gradient Boosting Machines (GBM) | Sequentially adds predictors to an ensemble, each one correcting its predecessor. | Often provides high predictive accuracy. |

In Silico Prediction of Potential Biological Activities and Mechanisms for this compound

Ligand-Based and Target-Based Virtual Screening for this compound

In silico methods play a crucial role in identifying potential biological targets and activities for compounds like this compound. Virtual screening, a computational technique, is central to this effort and is broadly categorized into ligand-based and target-based approaches. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com This method does not require knowledge of the 3D structure of the biological target. Instead, it uses a set of known active compounds (ligands) to build a model that can then be used to screen large compound libraries for molecules with similar features. rsc.org For this compound, if a set of structurally similar compounds with a known biological activity exists, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore can then be used as a query to search for other molecules that fit these spatial and chemical requirements. nih.gov

Target-Based Virtual Screening (TBVS) , also known as structure-based virtual screening, requires the three-dimensional structure of the biological target, which is typically a protein or enzyme. nih.gov Molecular docking is the most common technique used in TBVS. nih.gov It predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov If a potential protein target for this compound is hypothesized or identified, docking simulations can be performed to evaluate the binding mode and estimate the strength of the interaction. This process can screen vast libraries of compounds against a specific target, identifying potential hits for further experimental validation. nih.govmdpi.com

Table 3: Virtual Screening Approaches

| Approach | Basis | Requirements | Common Techniques |

| Ligand-Based | Similarity to known active compounds. mdpi.com | A set of molecules with known activity. | Pharmacophore modeling, 2D/3D similarity searching. nih.gov |

| Target-Based | Complementarity to a biological target's binding site. nih.gov | 3D structure of the biological target. | Molecular docking, molecular dynamics simulations. nih.govmdpi.com |

Network Pharmacology Approaches to Identify this compound's Broader Biological Impact

Network pharmacology offers a holistic approach to understanding the effects of a drug on a biological system. It moves beyond the "one drug, one target" paradigm to explore the complex interactions between a compound, its multiple potential targets, and the broader network of cellular pathways. This systems-level perspective is particularly valuable for elucidating the polypharmacology of a compound like this compound, where it may interact with several proteins, leading to a cascade of biological effects.

The process of a network pharmacology study typically involves several stages:

Target Identification: Potential protein targets for this compound are predicted using various computational methods, including reverse docking and similarity profiling against known drug-target databases.

Network Construction: A network is built that connects the predicted targets of the compound to known disease-related genes and pathways. This "compound-target-disease" network visualizes the potential therapeutic connections.

Network Analysis: Topological properties of the network are analyzed to identify key nodes (proteins) and modules (pathways) that are significantly perturbed by the compound. This can reveal the potential mechanisms of action and suggest novel therapeutic indications.

Pathway and Functional Enrichment Analysis: This analysis identifies the biological pathways and gene ontology terms that are most significantly associated with the predicted targets. This provides insights into the broader biological impact of the compound.

By applying network pharmacology, researchers can generate hypotheses about the mechanisms of action of this compound, predict its potential therapeutic uses, and anticipate possible off-target effects. This comprehensive in silico analysis can guide future experimental studies to validate the predicted interactions and biological activities.

Pre Clinical in Vitro and Cell Based Biological Activity Assessments of N 2,4 Dichlorophenyl 3 Phenylbutanamide

Assessment of N-(2,4-dichlorophenyl)-3-phenylbutanamide Activity in Specific Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in early-stage drug discovery to identify molecules that can modulate the activity of specific enzymes, which are often implicated in disease pathways.

Characterization of this compound as an Inhibitor or Activator of Isolated Enzymes

A thorough search of scientific databases and literature archives has not yielded any specific studies that characterize this compound as either an inhibitor or an activator of isolated enzymes. While research exists on structurally related compounds, such as N-arylcinnamamides and quinoline-carboxamide derivatives, which have been evaluated for various biological activities, direct evidence pertaining to the enzymatic activity of this compound remains unpublished or unavailable in the public domain.

Determination of IC50/EC50 Values for this compound in Enzymatic Assays

Consistent with the lack of characterization studies, there are no publicly reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound from enzymatic assays. The determination of these values is a critical step in quantifying the potency of a compound against a specific enzyme, and this information is currently not available for the subject compound.

High-Throughput Screening Methodologies for this compound Library Evaluation

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify potential drug candidates.

Automation and Data Analysis in High-Throughput Screening of this compound Analogues

Similarly, there is no available information detailing the use of automation and sophisticated data analysis pipelines for the high-throughput screening of analogues of this compound. While these are standard practices in modern drug discovery, their application to this specific compound and its derivatives has not been documented in accessible scientific literature.

Mechanistic Insights from Cell-Based Studies on this compound

Cell-based assays are crucial for understanding the biological effects of a compound in a more physiologically relevant context and for elucidating its mechanism of action. To date, no cell-based studies providing mechanistic insights into the biological actions of this compound have been published.

No scientific data is publicly available for the pre-clinical biological activity of this compound.

Despite a comprehensive search of scientific databases and literature, no research articles or experimental data could be found regarding the pre-clinical in vitro and cell-based biological activity of the compound this compound.

Consequently, it is not possible to provide an article detailing its effects on cell proliferation, viability, or the modulation of apoptotic or autophagic pathways. Furthermore, the absence of any research on this specific compound means that no data exists for a comparative analysis of its potency and efficacy with any known modulators, nor has it been profiled across multiple cellular assays.

Therefore, the requested article, with its specific focus on the biological assessments of this compound, cannot be generated. There is a complete lack of published scientific findings for this particular chemical compound in the public domain.

Emerging Research Applications and Future Directions for N 2,4 Dichlorophenyl 3 Phenylbutanamide

Development of N-(2,4-dichlorophenyl)-3-phenylbutanamide as a Chemical Probe for Biological Research

The development of small molecules into chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. Photoaffinity labeling (PAL) is a powerful technique for identifying protein-ligand interactions, where a chemical probe covalently binds to its target upon light activation. nih.gov The core structure of this compound presents a scaffold that could be chemically modified to create such valuable research tools.

The transformation of a parent compound into an affinity-based probe involves the strategic incorporation of two key functionalities: a reactive group and a reporter tag. The design of such probes based on this compound would necessitate synthetic modifications that preserve the core binding characteristics of the parent molecule while introducing these new elements.

Affinity-based protein labeling probes are invaluable for the selective chemical modification of native proteins. researchgate.net The synthesis of a probe derived from this compound could be approached by functionalizing either the phenyl ring of the phenylbutanamide moiety or the dichlorophenyl ring. A common strategy involves introducing a linker arm to which a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) can be attached. enamine.net

The synthetic route could involve the preparation of a derivative of 3-phenylbutanoic acid or 2,4-dichloroaniline (B164938) with a suitable functional group for linker attachment, followed by amide coupling. The choice of linker and its attachment point is critical to minimize steric hindrance that could interfere with the probe's binding to its target protein.

Table 1: Potential Functional Groups for Probe Synthesis

| Functional Group | Purpose | Attachment Site on this compound |

| Diazirine | Photoreactive cross-linking | Phenyl ring of the butanamide or the dichlorophenyl ring |

| Aryl Azide | Photoreactive cross-linking | Phenyl ring of the butanamide or the dichlorophenyl ring |

| Benzophenone | Photoreactive cross-linking | Phenyl ring of the butanamide or the dichlorophenyl ring |

| Alkyne or Azide | Bioorthogonal ligation ("click chemistry") | Terminus of a linker attached to one of the phenyl rings |

| Biotin | Affinity purification of target proteins | Terminus of a linker attached to one of the phenyl rings |

| Fluorophore | Visualization of target proteins | Terminus of a linker attached to one of the phenyl rings |

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound. anu.edu.au Chemical proteomics methods, particularly those using chemical probes, are central to this process. drughunter.com An affinity-based probe derived from this compound could be instrumental in identifying its currently unknown biological targets.

The general workflow for target identification using such a probe would involve:

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells.

Photocross-linking: The sample is irradiated with UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partners.

Enrichment: If the probe contains an affinity tag like biotin, the probe-protein complexes can be enriched from the complex mixture using streptavidin-coated beads.

Identification: The enriched proteins are then identified using mass spectrometry-based proteomics.

Chemogenomic profiling and biochemical assays have been successfully used to identify the targets of other benzamide and picolinamide scaffolds. nih.gov A similar approach, enabled by a functionalized this compound probe, could elucidate its mechanism of action and pave the way for its development as a modulator of a specific biological pathway.

Potential for this compound in Non-Pharmacological Applications

The utility of synthetic organic compounds often extends beyond biological applications. The structural motifs within this compound, namely the dichlorinated phenyl ring and the amide linkage, suggest potential for its use in materials science and agrochemical research.

Currently, there is no published research specifically detailing the use of this compound in materials science. However, the properties of its constituent parts suggest plausible, yet unexplored, applications. Aromatic amides and chlorinated compounds can possess properties such as thermal stability, flame retardancy, and specific intermolecular interactions that are desirable in polymer formulations and functional coatings.

As a polymer additive , this compound could potentially act as a plasticizer, a flame retardant due to its chlorine content, or a processing aid. Functional additives are crucial for enhancing the performance of coatings. paint.org The introduction of novel, bio-based additives is an emerging trend in the coatings industry. coatingsworld.com

In the realm of functional coatings , this compound could be investigated as a component in anticorrosive or antifouling formulations. uran.ua The dichlorophenyl group, in particular, might confer hydrophobic or biocidal properties to a coating surface. Research in this area would involve incorporating the compound into various polymer matrices and evaluating the resulting material's physical and chemical properties.

Table 2: Hypothetical Applications in Materials Science

| Application Area | Potential Role of this compound | Rationale |

| Polymer Science | Plasticizer, Flame Retardant | Amide structure and presence of chlorine atoms. |

| Functional Coatings | Anticorrosive Agent, Antifouling Agent | Dichlorophenyl moiety may impart hydrophobicity and biocidal properties. |

| Specialty Chemicals | Intermediate for Dye or Pigment Synthesis | Aromatic amide structures are common in chromophores. |

The field of agrochemicals is rich with compounds containing chlorinated aromatic rings and amide functionalities. While no direct studies on the agrochemical properties of this compound have been reported, its structural similarity to known herbicides and plant growth regulators suggests this as a promising area for future investigation.

For instance, N-phenyl amides have been explored for their herbicidal activity . nih.gov The mode of action for many herbicides involves the disruption of key plant enzymes or hormonal pathways. Phenylpyridine compounds, which share structural similarities, have shown potent herbicidal effects. nih.gov Screening this compound for its ability to inhibit plant growth, both pre- and post-emergence, against a panel of common weed species would be the first step in exploring this potential.

As a plant growth regulator , the compound could be assessed for its ability to influence various aspects of plant development, such as root formation, flowering time, and fruit set. eagri.orgresearchgate.net Growth retardants, for example, often act by inhibiting the biosynthesis of gibberellins. tnau.ac.in The effects of this compound on phytohormone levels could be investigated to determine if it has such regulatory properties. nih.gov

The insecticidal potential of related amide-containing compounds has also been documented, suggesting another avenue for research. researchgate.net

Methodological Advancements Facilitating this compound Research

Progress in the study of any compound is intrinsically linked to the development of efficient synthetic and analytical methods. Recent advancements in the synthesis of N-aryl amides and analytical techniques for their characterization are highly relevant to future research on this compound.

Modern amide synthesis has moved towards more efficient and environmentally friendly methods. Visible-light-mediated synthesis offers a robust alternative to traditional condensation reactions. mdpi.com Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water presents a green and scalable approach. rsc.org Furthermore, novel methods for the synthesis of α-functionalized amides could be adapted for the preparation of derivatives of this compound for various applications. nih.gov

In terms of analytical methods , the characterization of amides can be achieved through a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy is a straightforward method for identifying the amide carbonyl stretch. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. For quantitative analysis, spectrophotometric titration methods have been developed for primary aliphatic amides and could potentially be adapted. dmphotonics.com

Table 3: Relevant Methodological Advancements

| Methodology | Application to this compound Research | Reference |

| Visible-Light-Mediated Amide Synthesis | Efficient and controlled synthesis of the parent compound and its derivatives. | mdpi.com |

| Iron-Catalyzed Amidation in Water | Green and scalable synthesis route. | rsc.org |

| Synthesis of α-Functionalized Amides | Creation of derivatives for chemical probes or materials science applications. | nih.gov |

| Spectrophotometric Titration | Quantitative analysis of the compound in various matrices. | dmphotonics.com |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The discovery and development of novel therapeutic agents is a complex, costly, and time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges by accelerating various stages of the drug discovery pipeline. For a compound like this compound, AI/ML could be pivotal in predicting its biological activities, identifying potential targets, and optimizing its structure for enhanced efficacy and safety.

Furthermore, generative AI models can design novel analogues of this compound with improved pharmacokinetic and pharmacodynamic properties. These models can explore a vast chemical space to propose modifications that are most likely to enhance binding affinity to a specific biological target while minimizing potential toxicities. This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

Below is a table outlining potential applications of AI/ML in the research and development of this compound.

| Drug Discovery Phase | AI/ML Application | Potential Impact on this compound R&D |

| Target Identification | Analysis of genomic, proteomic, and transcriptomic data. | Identification of novel biological targets for which the compound or its analogues may have high affinity and selectivity. |

| Hit Discovery | Virtual screening of large compound libraries. | Rapidly screen virtual libraries of this compound analogues to identify "hit" compounds with desired activity. |

| Lead Optimization | Predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Optimize the chemical structure to improve drug-like properties and reduce the likelihood of failure in later stages of development. |

| Preclinical Studies | Analysis of high-content imaging data from cellular assays. | Quantify the effects of the compound on cellular morphology and function, providing insights into its mechanism of action. |

Microfluidic and Lab-on-a-Chip Technologies for this compound Analysis

Microfluidics and lab-on-a-chip (LOC) technologies offer unprecedented opportunities for the high-throughput analysis of chemical compounds and their interactions with biological systems at the microscale. These platforms provide numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the ability to mimic physiological environments with high fidelity.

For this compound, microfluidic devices could be employed for a variety of applications. For example, a microchip-based electrophoresis system could be used for the rapid separation and quantification of the compound and its metabolites from biological samples. mdpi.com This would be particularly useful in pharmacokinetic studies to determine the compound's metabolic stability and profile.

Furthermore, "organ-on-a-chip" models, which are microfluidic cell culture devices that recapitulate the structure and function of human organs, could be used to assess the efficacy and toxicity of this compound in a more physiologically relevant context than traditional 2D cell cultures. For instance, a "liver-on-a-chip" model could be used to study its metabolism and potential hepatotoxicity, while a "brain-on-a-chip" could be used to investigate its ability to cross the blood-brain barrier and its effects on neuronal cells.

The table below summarizes potential applications of microfluidic and LOC technologies in the study of this compound.

| Application Area | Microfluidic/LOC Technology | Specific Use Case for this compound |

| High-Throughput Screening | Droplet-based microfluidics | Encapsulate single cells with the compound in picoliter-sized droplets to screen for effects on a large population of cells. |

| Pharmacokinetic Analysis | Microchip electrophoresis | Rapidly separate and quantify the compound and its metabolites from plasma or tissue homogenates. mdpi.com |

| Efficacy and Toxicity Testing | Organ-on-a-chip models | Assess the compound's effects on multi-cellular structures that mimic human organs, such as the liver, kidney, or brain. |

| Mechanism of Action Studies | Gradient generators | Create stable concentration gradients of the compound to study dose-dependent cellular responses and receptor binding kinetics. |

Unexplored Research Avenues and Persistent Challenges for this compound

Despite the potential highlighted by related structures, the specific biological roles and therapeutic applications of this compound remain largely unexplored. Significant research is required to unlock its potential, alongside overcoming inherent challenges in its synthesis and characterization.

Identification of Novel Biological Roles or Targets for this compound

A primary avenue for future research is the systematic identification of the biological targets of this compound. The presence of the 2,4-dichlorophenyl moiety in various known bioactive molecules provides clues for potential targets.

For example, a number of compounds containing a 1-(2,4-dichlorophenyl) group are known to be potent and selective antagonists or inverse agonists of the cannabinoid CB1 receptor. jbclinpharm.orgnih.govnih.govjbclinpharm.orgnih.gov The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, pain sensation, mood, and memory. nih.govnih.govjbclinpharm.org Therefore, it is plausible that this compound could also interact with this receptor, suggesting potential applications in metabolic disorders, pain management, or neurological conditions.

Another promising area of investigation is its potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs). wikipedia.org Specifically, PPARγ is a well-established target for antidiabetic drugs. wikipedia.orgnih.govnih.gov The 2,4-dichloroanilide moiety has been incorporated into potent PPAR agonists, indicating that this structural feature can facilitate interaction with the receptor's ligand-binding domain. nih.gov Investigating the activity of this compound at PPARs could open up therapeutic possibilities for type 2 diabetes and other metabolic diseases. nih.govnih.govnih.govmdpi.com

The table below outlines potential biological targets for this compound based on structurally similar compounds.

| Potential Target | Rationale Based on Structural Analogs | Potential Therapeutic Area |